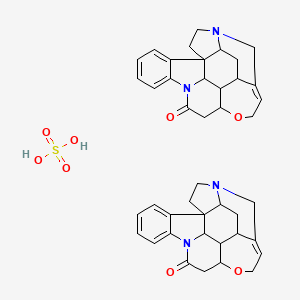![molecular formula C38H52Br2F2N2S3 B12515551 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound known for its applications in the field of organic electronics, particularly in the development of polymer semiconductors. This compound is characterized by its unique structure, which includes bromine, fluorine, and thiophene groups, making it a valuable material for various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method includes the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction is followed by further functionalization to introduce the dodecylthiophene groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene groups can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger polymeric structures.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is widely used in scientific research due to its unique electronic properties. Some of its applications include:
Organic Electronics: It is used in the synthesis of polymer semiconductors for photovoltaic solar cells, enhancing the efficiency of light absorption and charge transport.
Fluorescent Sensors: The compound’s ability to emit light makes it useful in the development of fluorescent sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with light and its ability to transport charge. The compound’s molecular structure allows it to absorb light efficiently, generating excited states that can participate in electron transfer processes. This property is crucial for its applications in photovoltaic devices and photocatalysis .
Vergleich Mit ähnlichen Verbindungen
4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound lacks the dodecyl groups, which may affect its solubility and electronic properties.
4,7-Bis(5-bromo-4-ethylhexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: The presence of ethylhexyl groups instead of dodecyl groups can influence the compound’s packing and film-forming properties.
The uniqueness of this compound lies in its combination of bromine, fluorine, and long alkyl chains, which collectively enhance its performance in electronic applications.
Eigenschaften
Molekularformel |
C38H52Br2F2N2S3 |
|---|---|
Molekulargewicht |
830.8 g/mol |
IUPAC-Name |
4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C38H52Br2F2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(45-37(27)39)31-33(41)34(42)32(36-35(31)43-47-44-36)30-26-28(38(40)46-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
VNGCBIZJBRCKRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)

![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)

![[4-[[4-(Diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium](/img/structure/B12515516.png)



![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)


